molecular formula C12H7ClN2O2S B5236462 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione

5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5236462
M. Wt: 278.71 g/mol
InChI Key: WBLHGOWSSXLLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by Duncia et al. and has since been used in a variety of studies to explore its mechanism of action and potential applications.

Mechanism of Action

5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione acts as a competitive inhibitor of JAK tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cytokine signaling and downstream cellular responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione have been extensively studied in vitro and in vivo. In vitro studies have shown that 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione can inhibit the proliferation of a variety of cancer cell lines, including breast cancer, leukemia, and melanoma. In vivo studies have shown that 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is its specificity for JAK tyrosine kinases, which allows for the selective inhibition of cytokine signaling pathways. However, 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has also been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, the use of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione in vivo can be challenging due to its poor solubility and bioavailability.

Future Directions

There are several future directions for research on 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. Additionally, there is ongoing research on the use of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness. Finally, there is interest in exploring the potential applications of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione in other fields, such as neurobiology and inflammation.

Synthesis Methods

The synthesis of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione involves several steps, including the reaction of 4-methyl-2-thiazolamine with phthalic anhydride to form 4-methyl-2-(1,3-dioxoisoindolin-2-yl)thiazole. This intermediate is then reacted with thionyl chloride and sodium azide to form 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)isocyanate. Finally, the isocyanate is reacted with 2-hydroxy-1,3-dimethylimidazolidine to form 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been widely used in scientific research to explore its potential applications in a variety of fields. One of the most common applications of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is in the study of signal transduction pathways. It has been shown to inhibit the activity of the Janus kinase (JAK) family of tyrosine kinases, which are involved in a variety of cellular processes, including cytokine signaling, immune response, and cell growth and differentiation.

properties

IUPAC Name

5-chloro-2-(4-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S/c1-6-5-18-12(14-6)15-10(16)8-3-2-7(13)4-9(8)11(15)17/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLHGOWSSXLLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione

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